

Technical Support Center: Cellulose Acetate Phthalate (CAP) Tablet Coating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the adhesion of **cellulose acetate phthalate** (CAP) coatings to tablets.

Troubleshooting Guide: Common Adhesion Issues

This guide addresses specific defects encountered during the CAP coating process, offering potential causes and recommended solutions.

1. Issue: Film Peeling or Flaking

- Question: My CAP coating is peeling away from the tablet surface. What are the likely causes and how can I fix this?
- Answer: Peeling, or the detachment of the film from the tablet core, is a common adhesion problem. It can be attributed to several factors related to the tablet core, coating formulation, and process parameters.
 - Potential Causes & Solutions:
 - Tablet Core Properties:
 - Low Hardness/High Friability: Soft or friable tablets can erode during the coating process, creating a dusty surface that prevents proper film adhesion.[\[1\]](#)[\[2\]](#) Ensure

tablets have a friability of less than 0.3% before coating.[1]

- **Hydrophobic Surface:** The presence of excessive hydrophobic lubricants (e.g., magnesium stearate) on the tablet surface can hinder the wetting and spreading of the aqueous-based CAP dispersion.[2][3] Consider using a less hydrophobic lubricant or reducing its concentration.
- **Tablet Swelling:** Some tablet core excipients may absorb moisture from the coating dispersion, causing the tablet to swell and the coating to detach.[4][5][6] Applying a seal coat before the CAP layer can mitigate this issue.[4]
- **Coating Formulation:**
 - **Insufficient Plasticizer:** A low concentration of plasticizer can result in a brittle film with poor flexibility and adhesion.[5][6] The plasticizer content may need to be optimized, typically up to 35% of the polymer weight.[7]
- **Process Parameters:**
 - **Inadequate Drying:** Insufficient drying can leave the tablet surface too wet, preventing the film from adhering properly.[5] Increasing the inlet air temperature or reducing the spray rate can improve drying efficiency.[8]

2. Issue: Film Cracking

- **Question:** I am observing cracks in my CAP coating after application. What could be causing this?
- **Answer:** Film cracking is often a sign of high internal stress within the coating, which can be caused by formulation or process-related issues.
 - **Potential Causes & Solutions:**
 - **Coating Formulation:**
 - **Low Plasticizer Concentration:** Similar to peeling, insufficient plasticizer can lead to a brittle film that is unable to withstand the stresses of drying and handling.[4] Optimizing the plasticizer concentration is a key step.

- High Molecular Weight Polymer: Using a higher molecular weight grade of CAP can sometimes contribute to increased internal stress.
- Process Parameters:
 - Excessive Drying Temperature: Overly rapid drying at high temperatures can cause the film to shrink and crack.[9] A lower drying temperature should be evaluated.
 - Tablet Core Expansion: If the tablet core expands due to heat or moisture absorption, it can cause the coating to crack.[3][10]

3. Issue: "Orange Peel" Effect or Surface Roughness

- Question: The surface of my coated tablets has a rough, "orange peel" texture. How can I achieve a smoother finish?
- Answer: The "orange peel" effect is typically a result of poor atomization of the coating solution or improper drying conditions.[6][11]
 - Potential Causes & Solutions:
 - Coating Formulation:
 - High Viscosity of Coating Solution: A solution that is too viscous will not atomize into fine droplets, leading to an uneven surface.[6] The solid content of the dispersion can be adjusted to reduce viscosity.
 - Process Parameters:
 - Incorrect Spray Rate: A spray rate that is too high can lead to overwetting, while a rate that is too low can cause the droplets to dry before they can coalesce into a smooth film.[6][12]
 - Low Atomizing Air Pressure: Insufficient air pressure will result in larger droplets and a rougher surface.[6]
 - Incorrect Gun-to-Bed Distance: If the spray gun is too far from the tablet bed, the droplets may partially dry in transit. If it is too close, overwetting can occur.[6]

Frequently Asked Questions (FAQs)

Formulation

- Q1: What is the optimal concentration of plasticizer to use with CAP?
 - A1: The optimal concentration of plasticizer depends on the specific plasticizer used and the desired film properties. Generally, the amount can be up to 35% of the polymer weight. [7] Common plasticizers for CAP include polyethylene glycol (PEG), triacetin, diethyl phthalate, and triethyl citrate (TEC). [7] It is recommended to start with a lower concentration and incrementally increase it to achieve the desired film flexibility and adhesion without making the film too soft or tacky.
- Q2: Can the solvent system affect CAP coating adhesion?
 - A2: Yes, the solvent system is critical. For organic-based coatings, solvents like acetone, ethanol, and their blends are common. [7] The choice of solvent affects the solubility of CAP and the drying rate of the coating solution. Incomplete dissolution of the polymer can lead to a non-uniform film with poor adhesion. It is important to ensure CAP is fully dissolved in the chosen solvent system before application. [7]

Tablet Core

- Q3: How does the hardness of the tablet core impact coating adhesion?
 - A3: The tablet core must be sufficiently hard to withstand the mechanical stress of the coating process. [1][13] Soft tablets can erode, leading to a friable surface that compromises coating adhesion. [1] Conversely, excessively hard tablets may not allow for adequate penetration of the coating into the surface pores, which can also affect adhesion. [14]
- Q4: Do excipients in the tablet core influence CAP coating adhesion?
 - A4: Yes, excipients can have a significant impact. Hydrophobic excipients, such as magnesium stearate, can create a water-repellent surface, making it difficult for aqueous-based CAP coatings to adhere. [2] Superdisintegrants can sometimes negatively affect the stability of the coated product by drawing moisture into the core. [1]

Process Parameters

- Q5: What are the key process parameters to monitor for optimal CAP coating adhesion?
 - A5: Several process parameters are critical and often interdependent:
 - Inlet Air Temperature: Affects the drying rate.
 - Spray Rate: Influences the wetness of the tablet bed.
 - Atomizing Air Pressure: Controls the droplet size of the coating spray.
 - Pan Speed: Ensures uniform distribution of the coating solution on the tablets.[15]

Quantitative Data Summary

Table 1: Recommended Formulation Parameters for CAP Coatings

Parameter	Recommended Range/Value	Common Excipients
CAP Concentration (% of core weight)	0.5 - 9.0%[16]	-
Plasticizer Concentration (% of polymer weight)	Up to 35%[7]	Polyethylene Glycol (PEG), Triacetin, Diethyl Phthalate, Triethyl Citrate (TEC)[7]
Example Formulation (by weight)	7.5% CAP, 2.5% Triacetin, 90% Acetone[7]	-

Table 2: Troubleshooting Guide for Process Parameters

Coating Defect	Parameter to Adjust	Recommended Action
Peeling/Flaking	Inlet Air Temperature	Increase to improve drying[8]
Spray Rate	Decrease to prevent overwetting[8]	
Cracking	Inlet Air Temperature	Decrease to reduce film shrinkage[9]
Orange Peel	Atomizing Air Pressure	Increase for finer droplets[6]
Spray Rate	Optimize (avoid too high or too low)[6][12]	
Viscosity of Coating Solution	Decrease by adjusting solid content[6]	

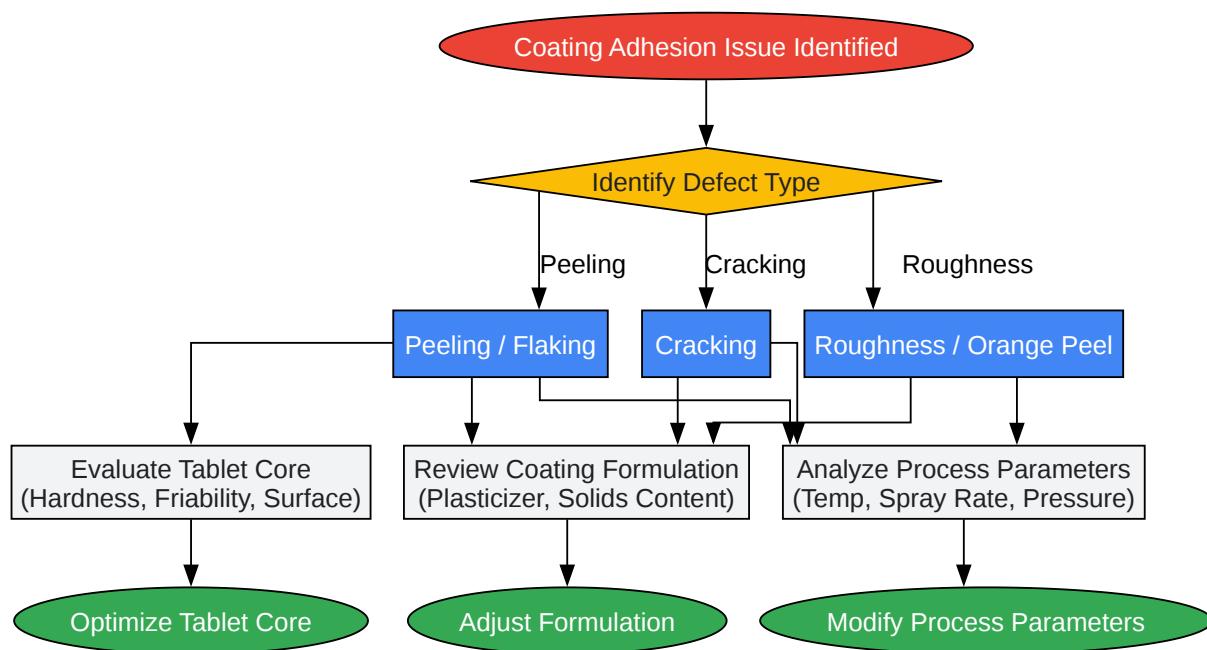
Experimental Protocols

1. Tablet Friability Testing (Based on USP <1216>)

- Objective: To assess the ability of the coated tablets to withstand mechanical stress.
- Methodology:
 - Sample Preparation: For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[17] Carefully de-dust the tablets.
 - Initial Weighing: Accurately weigh the tablet sample.
 - Tumbling: Place the tablets in the friability tester drum.
 - Rotation: Rotate the drum 100 times at a speed of 24-26 rpm.[18][19][20]
 - Final Weighing: Remove the tablets from the drum, carefully de-dust them, and accurately weigh them again.

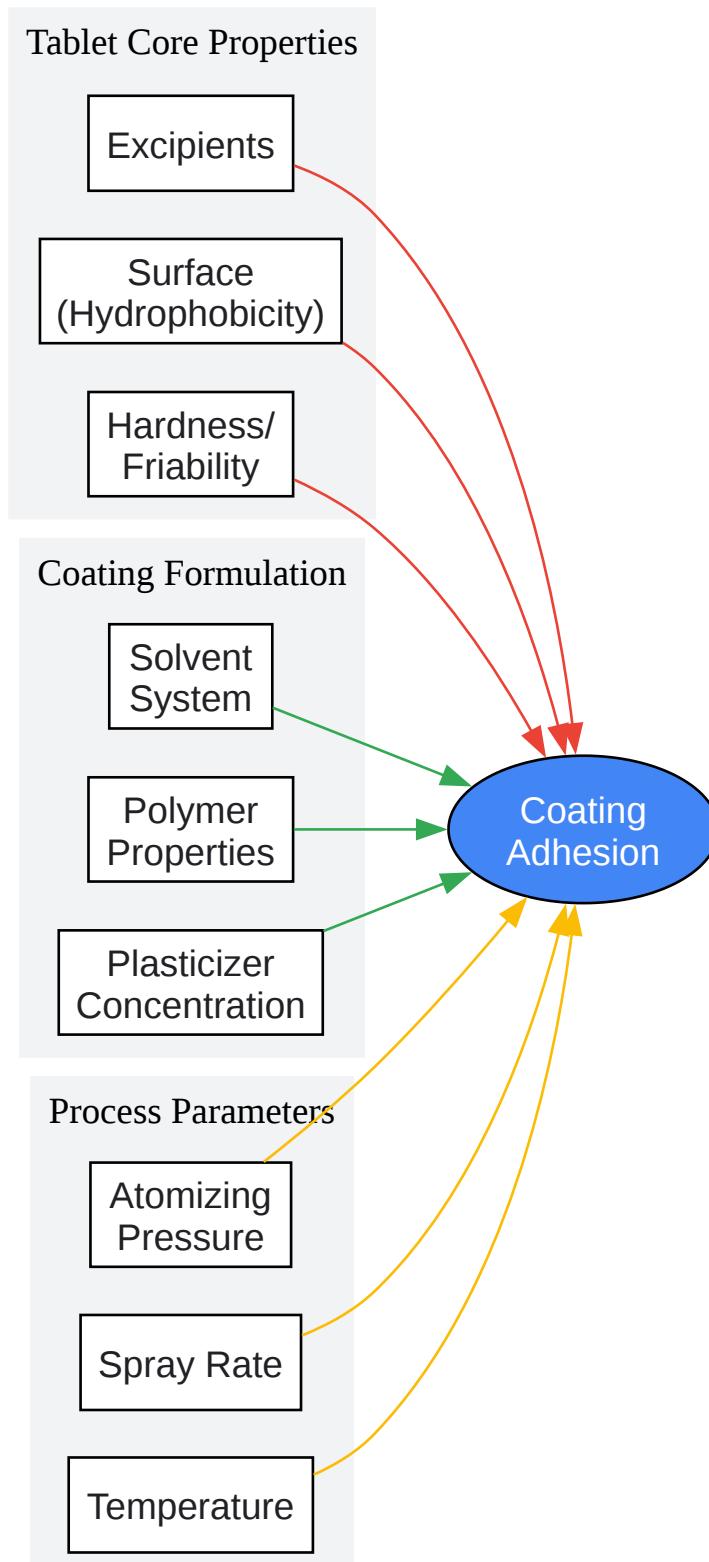
- Calculation: Calculate the percentage of weight loss. A weight loss of not more than 1% is generally considered acceptable for most products.[17][18]

2. Coating Adhesion Peel Test

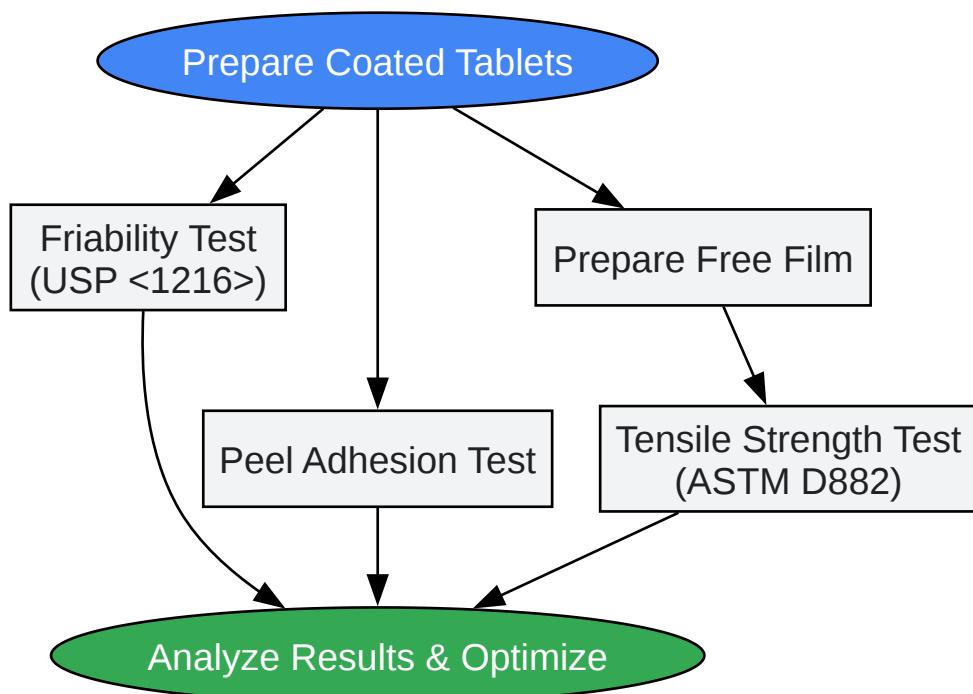

- Objective: To qualitatively assess the adhesion strength of the coating to the tablet core.
- Methodology:
 - Sample Preparation: Select representative coated tablets.
 - Tape Application: Apply a piece of adhesive tape (with known and consistent adhesion properties) firmly to the surface of the coated tablet.[21]
 - Tape Removal: Quickly remove the tape at a 90-degree angle.[21]
 - Evaluation: Examine the amount of coating that is removed with the tape.[21] The results can be scored on a predefined scale (e.g., from no coating removed to complete removal).

3. Film Tensile Strength Testing (Based on ASTM D882 / ISO 527-3)

- Objective: To determine the mechanical properties (tensile strength, elongation at break, elastic modulus) of a free film of the CAP coating. This provides an indication of the film's flexibility and resistance to cracking.
- Methodology:
 - Film Preparation: Cast a film of the CAP coating formulation on a flat, non-adherent surface (e.g., a Teflon-coated plate) and allow it to dry completely. The film thickness should be less than 1 mm.[22][23][24]
 - Specimen Cutting: Cut rectangular or dumbbell-shaped specimens from the free film according to the dimensions specified in the standard (e.g., ASTM D882).[24]
 - Testing: Mount the specimen in the grips of a universal testing machine.
 - Measurement: Apply a tensile load to the specimen until it breaks, while measuring the force and elongation.[23]


- Calculation: From the stress-strain curve, calculate the tensile strength, percent elongation at break, and modulus of elasticity.[25]

Visualizations



[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting common CAP coating adhesion issues.

[Click to download full resolution via product page](#)

Caption: Interplay of factors affecting CAP coating adhesion.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating CAP coating adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 7. eastman.com [eastman.com]

- 8. ifatablet_presses.com [ifatablet_presses.com]
- 9. icapsulepack.com [icapsulepack.com]
- 10. [Tablet coating defects - Pharma Manual](http://Tablet_coating_defects - Pharma_Manual.pharmamanual.com) [pharmamanual.com]
- 11. blog.chasecorp.com [blog.chasecorp.com]
- 12. pharmainform.com [pharmainform.com]
- 13. fedequipblog.fedequip.com [fedequipblog.fedequip.com]
- 14. [Advances in Tablet Core Design for Improved Coating Adhesion – Pharma.Tips](http://Advances_in_Tablet_Core_Design_for_Improved_Coating_Adhesion – Pharma.Tips.pharma.tips) [pharma.tips]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. university.apeejay.edu [university.apeejay.edu]
- 17. drugfuture.com [drugfuture.com]
- 18. drugmachines.com [drugmachines.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. usp.org [usp.org]
- 21. [Tablets: SOP for Adhesion Testing of Coated Tablets During Production – V 2.0 – SOP Guide for Pharma](http://Tablets_SOP_for_Adhesion_Testing_of_Coated_Tablets_During_Production – V_2.0 – SOP_Guide_for_Pharmapharmasop.in) [pharmasop.in]
- 22. zwickroell.com [zwickroell.com]
- 23. azom.com [azom.com]
- 24. azom.com [azom.com]
- 25. measurlabs.com [measurlabs.com]
- To cite this document: BenchChem. [Technical Support Center: Cellulose Acetate Phthalate (CAP) Tablet Coating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822715#improving-adhesion-of-cellulose-acetate-phthalate-coating-to-tablets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com